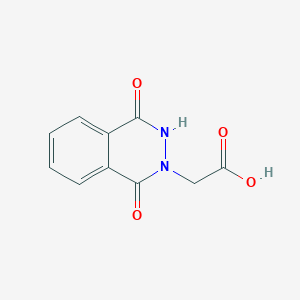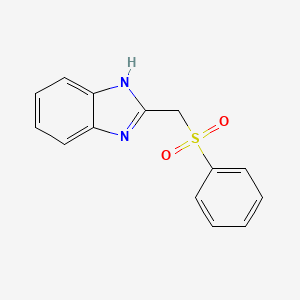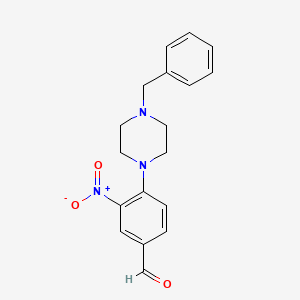![molecular formula C17H12N2O4 B1333084 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid CAS No. 959575-06-5](/img/structure/B1333084.png)
3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid, is a derivative of 1H-pyrazole-3-carboxylic acid, which is a core structure in various research studies. This compound is related to a family of pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the functionalization of 1H-pyrazole-3-carboxylic acid or its acid chloride. For instance, the acid chloride derivative has been reacted with 2,3-diaminopyridine to yield corresponding carboxamides with good yields . Similarly, reactions with various hydroxylamines and carbazates have led to a range of N-substituted pyrazole carboxamides and carbohydrazides . These methods demonstrate the versatility of pyrazole derivatives in forming new compounds through functionalization at the carboxylic acid or acid chloride group.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazole derivatives are typically confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, as well as elemental analyses . X-ray diffraction methods have also been employed to determine the crystal structures of molecular adducts involving carboxylic acids, which often involve intra- and inter-molecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the presence of the carboxylic acid group, which can participate in various reactions. For example, the acid chloride of 1H-pyrazole-3-carboxylic acid can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reaction mechanisms have been studied theoretically to understand the interactions at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of functional groups such as carboxylic acids and amides influences properties like solubility, melting point, and the ability to form hydrogen bonds. These properties are crucial for the self-assembly of supramolecular structures and the formation of metal-containing complexes, as observed in the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine .
科学的研究の応用
Antimicrobial Activity
A study by Gadakh et al. (2010) explored the synthesis of fluorine-containing pyrazoles, including derivatives of 3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities. Some compounds showed promising antibacterial activities against various strains like Staphylococcus aureus and Escherichia coli, but their antifungal activity was limited (Gadakh et al., 2010).
Functionalization Reactions for Drug Development
Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. They synthesized new compounds by reacting pyrazole acid chloride with aminophenols, which is crucial in developing various pharmaceutical agents (Yıldırım & Kandemirli, 2006).
Synthesis of Heterocyclic Compounds
Adnan, Hassan, and Thamer (2014) explored the synthesis of heterocyclic compounds involving pyrazole derivatives. They prepared various derivatives by reacting aminobenzaldehyde with salicylaldehyde, which resulted in compounds with potential applications in materials science and pharmacology (Adnan et al., 2014).
Synthesis of Antibacterial Compounds
Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. They found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antioxidant Enzyme Mimics
Kupcewicz et al. (2012) investigated Cu(II) complexes with pyrazole-based ligands for their antioxidant properties. These complexes mimicked antioxidant enzymes and were capable of decreasing reactive oxygen species in cells, indicating potential applications in oxidative stress-related diseases (Kupcewicz et al., 2012).
Synthesis of Optical Nonlinear Materials
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopic methods. These compounds exhibited significant optical nonlinearity, suggesting potential applications in optical limiting and other photonics-related fields (Chandrakantha et al., 2013).
特性
IUPAC Name |
3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWBIDZCKEDRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)






